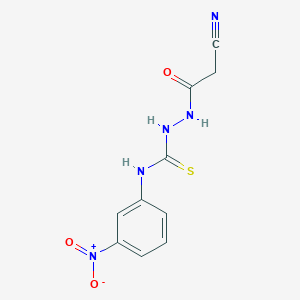![molecular formula C16H17FN2O2 B4119292 N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4119292.png)
N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
Overview
Description
N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as FEU, is a compound that has been widely studied for its potential applications in scientific research. This urea derivative has shown promising results in various fields, including medicinal chemistry, neuroscience, and cancer research. In
Scientific Research Applications
N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders. Additionally, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In the brain, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to enhance the release of dopamine by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for the treatment of cancer. In the brain, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been shown to enhance the release of dopamine, which is a neurotransmitter that plays a key role in reward, motivation, and movement.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high purity level, ease of synthesis, and potent activity against cancer cells and neurological disorders. However, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea also has some limitations, including its potential toxicity and lack of selectivity for certain targets.
Future Directions
There are several future directions for the study of N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea. In cancer research, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea could be further studied for its potential as a therapeutic agent for various types of cancer. In neuroscience, N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea could be further studied for its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, the development of more selective N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea derivatives could be explored to minimize potential side effects.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11(12-5-3-8-15(9-12)21-2)18-16(20)19-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANGSUHACYQQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)
![2-amino-4',4',6',7,8',9'-hexamethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4119224.png)
![1-(4-chlorobenzoyl)-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4119228.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B4119231.png)

![N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119251.png)
![N~2~-cyclohexyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4119255.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4119262.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119273.png)
![3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4119276.png)
![1,5-dimethyl-4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4119281.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide](/img/structure/B4119297.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methylbenzoate](/img/structure/B4119298.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4119304.png)